molecular formula C10H7BrClNO2 B127754 1-Acetyl-5-bromo-4-chloroindolin-3-one CAS No. 116270-39-4

1-Acetyl-5-bromo-4-chloroindolin-3-one

Cat. No. B127754
M. Wt: 288.52 g/mol
InChI Key: ACRKWYSLKIICNW-UHFFFAOYSA-N
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Description

The compound 1-Acetyl-5-bromo-4-chloroindolin-3-one is not directly mentioned in the provided papers. However, the synthesis of related bromo- and chloro- containing compounds is discussed, which can provide insights into the potential characteristics and reactivity of 1-Acetyl-5-bromo-4-chloroindolin-3-one. For instance, the synthesis of 1-bromo-2,3,6-tri-O-acetyl-4-chloro-4-deoxy-α-D-galactopyranose involves a series of reactions including dehydration, hydrolysis, acetylation, and bromination, which suggests that similar methods could potentially be applied to the synthesis of 1-Acetyl-5-bromo-4-chloroindolin-3-one .

Synthesis Analysis

The synthesis of bromo- and chloro- containing compounds typically involves the introduction of these halogens into the molecular framework. The paper on the synthesis of a bromo- and chloro- containing sugar derivative describes a multi-step process that includes dehydration, hydrolysis, acetylation, and bromination reactions . This indicates that the synthesis of 1-Acetyl-5-bromo-4-chloroindolin-3-one might also require a multi-step approach, possibly involving similar reactions to introduce the acetyl, bromo, and chloro groups into the indolinone backbone.

Molecular Structure Analysis

While the molecular structure of 1-Acetyl-5-bromo-4-chloroindolin-3-one is not analyzed in the provided papers, the presence of bromo and chloro substituents typically influences the electronic properties of a molecule. These substituents are known to be electron-withdrawing through the inductive effect, which could affect the reactivity of the compound. The synthesis of 3-(Bromoacetyl)chloramphenicol as an inhibitor for chloramphenicol acetyltransferase demonstrates the reactivity of bromoacetyl groups in forming covalent bonds with nucleophilic sites in enzymes .

Chemical Reactions Analysis

The papers do not provide specific reactions for 1-Acetyl-5-bromo-4-chloroindolin-3-one, but they do offer insights into the reactivity of bromo- and chloro- acetyl compounds. For example, 3-(Bromoacetyl)chloramphenicol shows potent covalent inhibition of chloramphenicol acetyltransferase, indicating that the bromoacetyl moiety can react with nucleophilic amino acid residues in proteins . This suggests that 1-Acetyl-5-bromo-4-chloroindolin-3-one may also participate in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-5-bromo-4-chloroindolin-3-one are not directly discussed in the provided papers. However, the presence of acetyl, bromo, and chloro groups is likely to influence properties such as solubility, melting point, and reactivity. The acetyl group may increase the compound's solubility in organic solvents, while the bromo and chloro substituents could contribute to a higher molecular weight and possibly affect the boiling and melting points. The synthesis of related compounds with similar substituents suggests that these groups can be introduced through specific reactions, which may also be applicable to the synthesis of 1-Acetyl-5-bromo-4-chloroindolin-3-one, potentially affecting its physical and chemical properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Tang Yan-bo (2003) highlights the synthesis of a chromogenic substrate similar to 1-Acetyl-5-bromo-4-chloroindolin-3-one, emphasizing its potential for convenient and cost-effective large-scale preparation (Tang Yan-bo, 2003).

Biochemical Applications

  • Research by Gandy, Byrne, and Stubbs (2015) describes a simple and efficient synthesis method for N-acetyl-5-bromo-4-chloroindoxyl, an analogue of 1-Acetyl-5-bromo-4-chloroindolin-3-one, highlighting its use in probing biological activities (Gandy, Byrne, & Stubbs, 2015).

Bromodomain Ligand Development

  • Hewings et al. (2011) explored the use of a moiety related to 1-Acetyl-5-bromo-4-chloroindolin-3-one in developing bromodomain ligands, revealing insights into subtype-selective inhibitors for histone-bromodomain interaction (Hewings et al., 2011).

Plant Growth Research

  • Reinecke's (2004) study on 4-Chloroindole-3-acetic acid, a compound related to 1-Acetyl-5-bromo-4-chloroindolin-3-one, delves into its role as a potent auxin in plant growth, particularly in the Vicieae tribe of the Fabaceae family (Reinecke, 2004).

Enzyme Kinetics and Hydrolysis Studies

  • Horwitz, Eastwaran, and Kowalczyk (1969) conducted a kinetic study on the hydrolysis of a derivative of 1-Acetyl-5-bromo-4-chloroindolin-3-one by almond emulsin, providing valuable insights into enzyme kinetics and substrate specificity (Horwitz, Eastwaran, & Kowalczyk, 1969).

properties

IUPAC Name

1-acetyl-5-bromo-4-chloro-2H-indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2/c1-5(14)13-4-8(15)9-7(13)3-2-6(11)10(9)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRKWYSLKIICNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)C2=C1C=CC(=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555345
Record name 1-Acetyl-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-bromo-4-chloroindolin-3-one

CAS RN

116270-39-4
Record name 1-Acetyl-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116270-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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